7-Hydroxy-1,4-dimethyl-2(1H)-quinolinone 7-Hydroxy-1,4-dimethyl-2(1H)-quinolinone
Brand Name: Vulcanchem
CAS No.: 73290-60-5
VCID: VC8291326
InChI: InChI=1S/C11H11NO2/c1-7-5-11(14)12(2)10-6-8(13)3-4-9(7)10/h3-6,13H,1-2H3
SMILES: CC1=CC(=O)N(C2=C1C=CC(=C2)O)C
Molecular Formula: C11H11NO2
Molecular Weight: 189.21 g/mol

7-Hydroxy-1,4-dimethyl-2(1H)-quinolinone

CAS No.: 73290-60-5

Cat. No.: VC8291326

Molecular Formula: C11H11NO2

Molecular Weight: 189.21 g/mol

* For research use only. Not for human or veterinary use.

7-Hydroxy-1,4-dimethyl-2(1H)-quinolinone - 73290-60-5

Specification

CAS No. 73290-60-5
Molecular Formula C11H11NO2
Molecular Weight 189.21 g/mol
IUPAC Name 7-hydroxy-1,4-dimethylquinolin-2-one
Standard InChI InChI=1S/C11H11NO2/c1-7-5-11(14)12(2)10-6-8(13)3-4-9(7)10/h3-6,13H,1-2H3
Standard InChI Key ALFBCHRNOAVKOR-UHFFFAOYSA-N
SMILES CC1=CC(=O)N(C2=C1C=CC(=C2)O)C
Canonical SMILES CC1=CC(=O)N(C2=C1C=CC(=C2)O)C

Introduction

Structural and Physicochemical Properties

Molecular Architecture

7-Hydroxy-1,4-dimethyl-2(1H)-quinolinone features a quinolinone backbone substituted with hydroxyl (-OH) and methyl (-CH₃) groups at positions 7 and 1/4, respectively. The planar aromatic system facilitates π-π interactions, while the hydroxyl group introduces polarity, enhancing solubility in polar solvents like ethanol or dimethyl sulfoxide (DMSO) . The methyl groups at positions 1 and 4 contribute to steric hindrance, influencing reactivity at adjacent sites.

Physical and Spectral Characteristics

Key physicochemical parameters are summarized below:

PropertyValueSource
Molecular FormulaC₁₁H₁₁NO₂
Molecular Weight189.21 g/mol
Melting Point129–130°C
Boiling Point260.4±20.0°C (at 760 mmHg)
Density1.1±0.1 g/cm³
Flash Point111.3±13.0°C
LogP (Partition Coefficient)2.14

Infrared (IR) spectroscopy reveals characteristic peaks for the carbonyl (C=O) group at 1657 cm⁻¹ and hydroxyl (-OH) stretching at 3360 cm⁻¹ . Nuclear magnetic resonance (NMR) spectra display aromatic proton signals between 7.16–7.83 ppm and methyl group resonances near 2.5 ppm . Ultraviolet-visible (UV-Vis) absorption maxima at 269 nm and 314 nm correlate with the conjugated π-system .

Synthesis and Manufacturing

Biosynthetic Pathways

While no direct biosynthetic route for 7-Hydroxy-1,4-dimethyl-2(1H)-quinolinone has been documented, analogous quinolinones are synthesized via polyketide synthase (PKS)-catalyzed condensation of anthraniloyl-CoA and malonyl-CoA . This pathway suggests potential enzymatic routes for generating substituted quinolinones, though methylation and hydroxylation steps would require post-modification.

Applications and Research Findings

Chemical Reactivity

The hydroxyl group at position 7 serves as a nucleophilic site for electrophilic substitution, enabling derivatization via:

  • Acylation: Reaction with acetic anhydride to form acetoxy derivatives.

  • Alkylation: Formation of ethers using alkyl halides .

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